molecular formula C23H30BrN3 B3734259 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine

1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine

Cat. No. B3734259
M. Wt: 428.4 g/mol
InChI Key: QAMMYNZISXKLTP-UHFFFAOYSA-N
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Description

1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has since been used in various scientific research studies. BZP has been found to have potential applications in the field of neuroscience and drug discovery.

Mechanism of Action

1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine acts as a serotonin releaser by inhibiting the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the extracellular concentration of serotonin, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine has been found to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, behavior, and cognition. 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine has been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified through various techniques. It has a high affinity for the serotonin transporter and can act as a serotonin releaser, making it a useful tool for investigating the role of serotonin in various physiological and biochemical processes. However, 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine also has some limitations, including its potential for abuse and its potential toxicity.

Future Directions

There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine in the treatment of psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine and its effects on various physiological and biochemical processes.

Scientific Research Applications

1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine has been used in various scientific research studies to investigate its potential applications in the field of neuroscience. It has been found to have a high affinity for the serotonin transporter and can act as a serotonin releaser. 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine has also been found to have potential applications in drug discovery, particularly in the development of new antidepressant and anxiolytic drugs.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(4-bromophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BrN3/c24-22-8-6-21(7-9-22)19-26-14-16-27(17-15-26)23-10-12-25(13-11-23)18-20-4-2-1-3-5-20/h1-9,23H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMYNZISXKLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=C(C=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)-4-(4-bromobenzyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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